molecular formula C9H9FN4 B2565693 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-amine CAS No. 1484531-72-7

1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-amine

Cat. No.: B2565693
CAS No.: 1484531-72-7
M. Wt: 192.197
InChI Key: ZTFDLJHUUWDGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-amine is a useful research compound. Its molecular formula is C9H9FN4 and its molecular weight is 192.197. The purity is usually 95%.
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Scientific Research Applications

Applications in Organic Synthesis and Material Science

1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-amine serves as a fundamental scaffold in the synthesis of diverse heterocyclic compounds. Triazole derivatives, including this compound, are integral in creating agricultural products, pharmaceuticals, dyes, and high-energy materials due to their structural versatility and reactivity. Notably, their utility extends beyond conventional applications, finding roles in producing analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids. These substances are crucial in applied sciences, biotechnology, energy, and chemistry, underscoring the compound's significance in both fundamental and applied research domains (Nazarov et al., 2021).

Role in Pharmaceutical Research

The compound's structural moiety, being part of the triazole family, is explored for its potential in developing new drugs with diverse biological activities. Recent patents reveal the exploration of 1H-1,2,3-triazole and its derivatives for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These studies highlight the compound's relevance in synthesizing novel pharmaceuticals with the potential to address a variety of diseases, emphasizing the need for sustainable and efficient synthesis methods considering green chemistry principles (Ferreira et al., 2013).

Environmental Applications

Amine-functionalized compounds, including triazole derivatives, have been identified as promising for removing persistent pollutants like PFAS from water supplies. Research suggests that the interaction between amine groups and pollutants can lead to effective adsorption and removal, providing a novel approach to water treatment technologies. This application is particularly relevant given the growing concern over PFAS in drinking water and the need for innovative treatment solutions (Ateia et al., 2019).

Advances in Fluorescence Studies

Compounds containing amine groups, akin to this compound, exhibit unique fluorescent properties, which are not reliant on traditional fluorophore units. The fluorescence intensity of such compounds can be modulated by varying experimental conditions, offering potential applications in biomedical fields due to their excellent biocompatibility and mimicry of biological macromolecules. This property paves the way for their use in imaging and diagnostic applications, representing a significant area of research with direct implications for healthcare and disease management (Wang Shao-fei, 2011).

Properties

IUPAC Name

1-(4-fluorophenyl)-5-methyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4/c1-6-9(11)12-13-14(6)8-4-2-7(10)3-5-8/h2-5H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFDLJHUUWDGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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